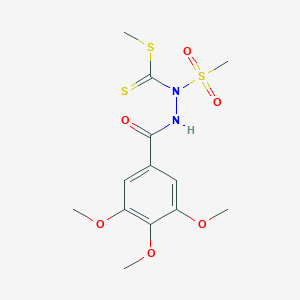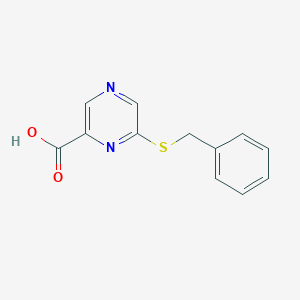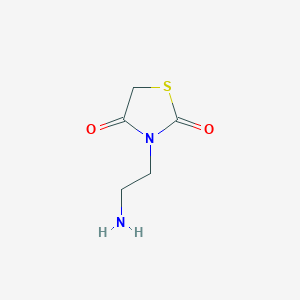
4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one
Vue d'ensemble
Description
4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one: is a heterocyclic compound belonging to the triazine family. This compound is characterized by its triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of amino and phenylamino groups attached to the triazine ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of cyanoguanidine with methylamine and aniline under acidic conditions.
Amination: The introduction of the amino group at the 4-position can be achieved through nucleophilic substitution reactions. For example, the reaction of 4-chloro-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one with ammonia or an amine can yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The amino and phenylamino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Applications De Recherche Scientifique
4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one: can be compared with other triazine derivatives such as:
Uniqueness
The presence of both amino and phenylamino groups in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it distinct from other triazine derivatives that may lack one or both of these functional groups.
Propriétés
IUPAC Name |
4-amino-3-anilino-6-methyl-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-7-9(16)15(11)10(14-13-7)12-8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCIEKNGPGUFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101339221 | |
| Record name | 4-Amino-3-anilino-6-methyl-1,2,4-triazin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101339221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77126-84-2 | |
| Record name | 4-Amino-3-anilino-6-methyl-1,2,4-triazin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101339221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one impact chloroplast integrity in plants?
A1: Research suggests that this compound can disrupt the structural integrity of chloroplasts in barley leaves. [] This effect is observed through changes in chloroplast sedimentation profiles during sucrose gradient centrifugation. [] The study proposes that this disruption might be linked to the compound's inhibition of crucial antioxidant enzymes within the chloroplasts: ascorbate peroxidase and superoxide dismutase. [] This inhibition could lead to a build-up of reactive oxygen species (ROS), which are known to damage cellular components, ultimately compromising chloroplast integrity. []
Q2: Can this compound influence the lignification process in plants?
A2: Yes, studies indicate that this compound exhibits a strong inhibitory effect on the peroxidase-catalyzed lignification process in lupin plants. [] Lignification, a crucial process for plant cell wall strengthening and rigidity, involves two key reactions: the oxidative polymerization of coniferyl alcohol and the generation of hydrogen peroxide through NADH oxidation. [] The research shows that this compound significantly hinders these reactions, potentially by interfering with the peroxidase enzyme's activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(2,4-dichlorophenyl)-3-[2-(4-morpholinyl)ethyl]-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B385905.png)
![N-(1-allyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-phenylhydrazinecarboxamide](/img/structure/B385906.png)
![3-(2,4-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B385907.png)
![N-[(2Z)-4-(2,4-dichlorophenyl)-3-(4-methylpiperazin-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B385908.png)
![N-(4-methylphenyl)-2-{[3-(2-naphthyl)-5-(trifluoromethyl)[1,3]thiazolo[2,3-c][1,2,4]triazepin-7-yl]carbonyl}hydrazinecarboxamide](/img/structure/B385910.png)
![3-[3-(4-bromobenzoyl)-1-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid](/img/structure/B385911.png)
![2-[3-(2-bromoethoxy)phenyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B385912.png)

![2-[(4-{[(4-Methyl-2-pyrimidinyl)amino]sulfonyl}anilino)carbonyl]benzoic acid](/img/structure/B385915.png)
![2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B385919.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B385921.png)



